molecular formula C9H13NO2 B14119892 (S)-Methyl 2-amino-2-(cyclohexa-1,4-dien-1-yl)acetate CAS No. 754920-13-3

(S)-Methyl 2-amino-2-(cyclohexa-1,4-dien-1-yl)acetate

Katalognummer: B14119892
CAS-Nummer: 754920-13-3
Molekulargewicht: 167.20 g/mol
InChI-Schlüssel: ZENSQKXTWLKIKK-QMMMGPOBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl (alphaS)-alpha-amino-1,4-cyclohexadiene-1-acetate is an organic compound with a unique structure that includes an amino group and a cyclohexadiene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (alphaS)-alpha-amino-1,4-cyclohexadiene-1-acetate typically involves the following steps:

    Formation of the cyclohexadiene ring: This can be achieved through a Diels-Alder reaction, where a diene reacts with a dienophile under controlled conditions to form the cyclohexadiene ring.

    Introduction of the amino group: The amino group can be introduced through a reductive amination process, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent.

    Esterification: The final step involves the esterification of the amino-cyclohexadiene intermediate with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl (alphaS)-alpha-amino-1,4-cyclohexadiene-1-acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyclohexadiene ring to a cyclohexane ring.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include ketones, carboxylic acids, cyclohexane derivatives, and various substituted amino-cyclohexadiene compounds.

Wissenschaftliche Forschungsanwendungen

Methyl (alphaS)-alpha-amino-1,4-cyclohexadiene-1-acetate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of Methyl (alphaS)-alpha-amino-1,4-cyclohexadiene-1-acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the cyclohexadiene ring can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl (alphaS)-alpha-amino-1,4-cyclohexadiene-1-carboxylate
  • Methyl (alphaS)-alpha-amino-1,4-cyclohexadiene-1-propionate
  • Methyl (alphaS)-alpha-amino-1,4-cyclohexadiene-1-butyrate

Uniqueness

Methyl (alphaS)-alpha-amino-1,4-cyclohexadiene-1-acetate is unique due to its specific ester group, which can influence its reactivity and interactions with other molecules. The presence of the cyclohexadiene ring also imparts distinct chemical properties compared to similar compounds with different ring structures.

Eigenschaften

CAS-Nummer

754920-13-3

Molekularformel

C9H13NO2

Molekulargewicht

167.20 g/mol

IUPAC-Name

methyl (2S)-2-amino-2-cyclohexa-1,4-dien-1-ylacetate

InChI

InChI=1S/C9H13NO2/c1-12-9(11)8(10)7-5-3-2-4-6-7/h2-3,6,8H,4-5,10H2,1H3/t8-/m0/s1

InChI-Schlüssel

ZENSQKXTWLKIKK-QMMMGPOBSA-N

Isomerische SMILES

COC(=O)[C@H](C1=CCC=CC1)N

Kanonische SMILES

COC(=O)C(C1=CCC=CC1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.